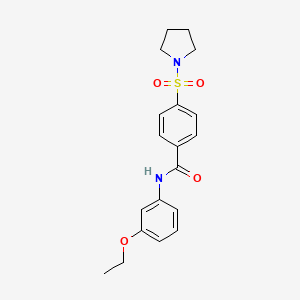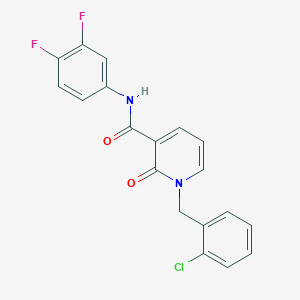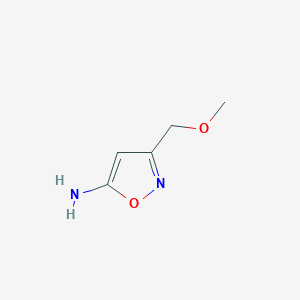![molecular formula C24H20ClN3O4S B2407531 N-(4-{[2-(3-Chlorphenyl)-4-methoxychinolin-6-yl]sulfamoyl}phenyl)acetamid CAS No. 1189461-64-0](/img/structure/B2407531.png)
N-(4-{[2-(3-Chlorphenyl)-4-methoxychinolin-6-yl]sulfamoyl}phenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pyridazinone ring, further substituted with a piperidine ring bearing an ethoxycarbonyl group The presence of a chlorine atom on the pyridazinone ring adds to its chemical diversity
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The piperidine ring is then introduced via nucleophilic substitution reactions, where the ethoxycarbonyl group is added using ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The pyridazinone ring can be reduced under catalytic hydrogenation conditions to yield dihydropyridazinone derivatives.
Substitution: The chlorine atom on the pyridazinone ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Amino or thio-substituted pyridazinone derivatives.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the piperidine ring and the benzoic acid moiety suggests potential interactions with protein active sites or cell membranes, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]nicotinic acid: Similar structure but with a nicotinic acid moiety instead of benzoic acid.
4-[4-(ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid: Lacks the chlorine atom on the pyridazinone ring.
Uniqueness
N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide is unique due to the combination of its structural features, including the chlorine-substituted pyridazinone ring, the piperidine ring with an ethoxycarbonyl group, and the benzoic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
N-[4-[[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S/c1-15(29)26-18-6-9-20(10-7-18)33(30,31)28-19-8-11-22-21(13-19)24(32-2)14-23(27-22)16-4-3-5-17(25)12-16/h3-14,28H,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKVCAYIOJCHLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)

![N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide](/img/structure/B2407452.png)
![N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2407453.png)
![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2407454.png)
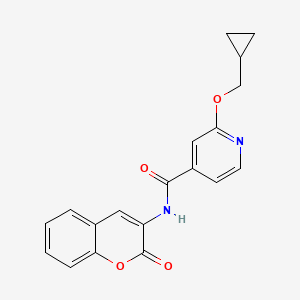
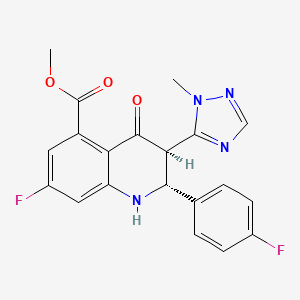
![N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2407462.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2407463.png)


